molecular formula C6H7IO B1246760 2-Iodocyclohex-2-en-1-one CAS No. 33948-36-6

2-Iodocyclohex-2-en-1-one

Cat. No.: B1246760
CAS No.: 33948-36-6
M. Wt: 222.02 g/mol
InChI Key: IPFSJCDRYRZTJU-UHFFFAOYSA-N
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Description

2-Iodocyclohex-2-en-1-one is an organic compound with the molecular formula C6H7IO It is a halogenated derivative of cyclohexenone, characterized by the presence of an iodine atom at the second position of the cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodocyclohex-2-en-1-one typically involves the iodination of cyclohexenone. One common method is the reaction of cyclohexenone with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Iodocyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of this compound can yield cyclohexenone or cyclohexanol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted cyclohexenones.

    Oxidation: Formation of cyclohexenone or cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

Scientific Research Applications

2-Iodocyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of bioactive compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Iodocyclohex-2-en-1-one involves its reactivity as an electrophile due to the presence of the iodine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The compound can also participate in redox reactions, where it can be either oxidized or reduced depending on the reaction conditions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function.

Comparison with Similar Compounds

    2-Bromocyclohex-2-en-1-one: Similar structure but with a bromine atom instead of iodine.

    2-Chlorocyclohex-2-en-1-one: Similar structure but with a chlorine atom instead of iodine.

    Cyclohex-2-en-1-one: The parent compound without any halogen substitution.

Uniqueness: 2-Iodocyclohex-2-en-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, providing access to a wider range of derivatives and applications.

Properties

IUPAC Name

2-iodocyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFSJCDRYRZTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=O)C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312022
Record name 2-Iodo-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33948-36-6
Record name 2-Iodo-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33948-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodocyclohex-2-en-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Iodocyclohex-2-en-1-one in organic synthesis?

A1: this compound serves as a crucial starting material for synthesizing various carbazole derivatives, including naturally occurring ones [, ]. Its structure, featuring both a reactive halogen and an α,β-unsaturated ketone moiety, allows for diverse chemical transformations.

Q2: How is this compound utilized in carbazole synthesis?

A2: The synthesis typically involves a two-step process. First, this compound undergoes a palladium-catalyzed Ullmann cross-coupling reaction with an o-halonitrobenzene. This generates a 2-arylcyclohex-2-en-1-one intermediate [, , ]. Subsequently, this intermediate undergoes reductive cyclization, leading to the formation of the desired carbazole framework.

Q3: What are the advantages of this synthetic route over other methods for preparing carbazoles?

A3: This method offers several benefits. The palladium-catalyzed Ullmann cross-coupling reaction is generally efficient and tolerant of various functional groups. Additionally, the use of readily available starting materials like this compound and o-halonitrobenzenes makes this approach practical and versatile for accessing a wide range of carbazole structures [].

Q4: Are there alternative reductive cyclization conditions for the 2-arylcyclohex-2-en-1-one intermediates?

A4: Yes, research indicates that different reagents can influence the outcome of the reductive cyclization. While hydrogenation in the presence of a palladium catalyst yields tetrahydrocarbazoles, employing titanium trichloride (TiCl3) in acetone results in the formation of 1,2,3,9-tetrahydro-4H-carbazol-4-ones []. This highlights the versatility of this synthetic strategy for accessing diverse carbazole derivatives.

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